![molecular formula C14H15N3O3 B4678266 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4678266.png)
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid, also known as DPA-714, is a promising compound in the field of nuclear medicine. It belongs to the class of pyrazolopyrimidines and is used as a radioligand for imaging the translocator protein (TSPO) in the brain and other organs. TSPO is a mitochondrial protein that is involved in various physiological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. DPA-714 has shown potential in the diagnosis and monitoring of neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid binds to the TSPO with high affinity and specificity. TSPO is upregulated in response to various stimuli, such as inflammation, oxidative stress, and cell damage. The binding of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid to TSPO allows for the visualization of TSPO expression and distribution in various organs.
Biochemical and Physiological Effects:
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been shown to have minimal toxicity and side effects in preclinical studies. It has a high affinity for TSPO and a long half-life, which allows for prolonged imaging. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been shown to cross the blood-brain barrier and to accumulate in areas of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high affinity and specificity for TSPO, its long half-life, and its ability to cross the blood-brain barrier. However, 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has some limitations, including its high cost, the need for specialized equipment for imaging, and the potential for false positives due to non-specific binding.
Orientations Futures
There are several future directions for the use of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid in scientific research. One area of interest is the development of new radioligands for TSPO imaging with improved specificity and sensitivity. Another area of interest is the use of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid in combination with other imaging agents to provide a more comprehensive picture of neuroinflammatory diseases. Additionally, 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid may have potential in the development of new therapies for neuroinflammatory diseases, as TSPO has been implicated in the pathogenesis of these diseases.
Applications De Recherche Scientifique
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential in imaging TSPO in various organs, including the brain, heart, and lungs. It has been used in preclinical and clinical studies to evaluate the role of TSPO in neuroinflammatory diseases and to monitor the response to treatment. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has also been used to study the role of TSPO in cancer, cardiovascular diseases, and infectious diseases.
Propriétés
IUPAC Name |
1-[2-(2,6-dimethylanilino)-2-oxoethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-3-5-10(2)13(9)16-12(18)8-17-7-11(6-15-17)14(19)20/h3-7H,8H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHDQKORIZTNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dimethylanilino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)

![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)
![ethyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4678228.png)
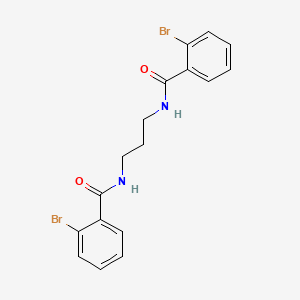
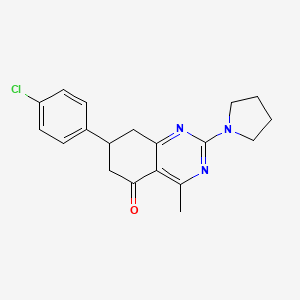
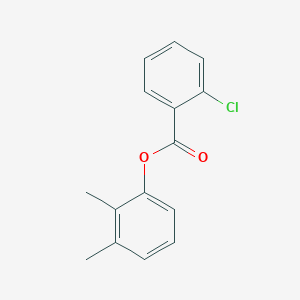
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)
![4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile](/img/structure/B4678270.png)
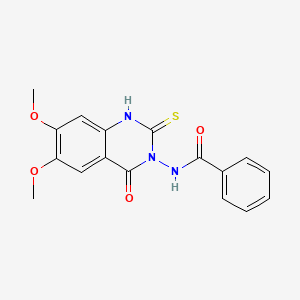
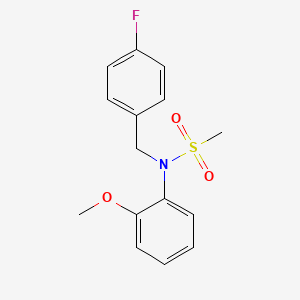
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4678283.png)
